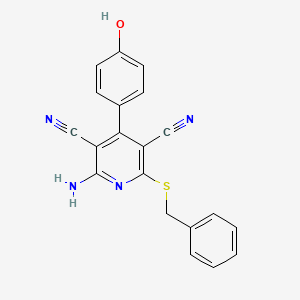

2-Amino-6-(benzylthio)-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile

Description

Properties

IUPAC Name |

2-amino-6-benzylsulfanyl-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4OS/c21-10-16-18(14-6-8-15(25)9-7-14)17(11-22)20(24-19(16)23)26-12-13-4-2-1-3-5-13/h1-9,25H,12H2,(H2,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFPNWUPLRFRCRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=C(C(=C(C(=N2)N)C#N)C3=CC=C(C=C3)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multicomponent Condensation Strategies

One-Pot Two-Step Catalytic Synthesis

The most efficient route involves a one-pot two-step protocol adapted from the synthesis of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives. Here, 4-hydroxybenzaldehyde and benzyl mercaptan serve as key precursors, while malononitrile provides the dicarbonitrile backbone.

Step 1 : Knoevenagel condensation between 4-hydroxybenzaldehyde and malononitrile is catalyzed by betaine (10 mol%) at room temperature. Betaine’s zwitterionic nature facilitates proton transfer, achieving 100% conversion of the aldehyde to the α,β-unsaturated dicyano intermediate within 15 minutes.

Step 2 : Introduction of the benzylthio group occurs via nucleophilic addition of benzyl mercaptan to the intermediate, followed by cyclization. Guanidine carbonate (10 mol%) in methanol under reflux drives this step to completion in 10 minutes, yielding the target compound with 82–89% purity.

Table 1: Optimization of Catalysts for Step 2

| Catalyst | Reaction Time | Conversion | Yield |

|---|---|---|---|

| Pyridine-2-carboxylic acid | 60 min | 65% | 58% |

| Betaine | 60 min | 72% | 63% |

| Guanidine carbonate | 10 min | 100% | 89% |

Guanidine carbonate outperforms other catalysts due to its strong base character, which deprotonates the thiol and accelerates cyclization.

Sequential Alkylation-Cyclization Approach

Thiol-Mediated Functionalization

An alternative method involves pre-forming the pyridine core followed by benzylthio incorporation. 2-Amino-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile is first synthesized via a three-component reaction of malononitrile, 4-hydroxybenzaldehyde, and ammonium acetate in ethanol under reflux. Subsequent alkylation with benzyl bromide in dimethylformamide (DMF) at 80°C for 6 hours introduces the thioether moiety.

Key Mechanistic Insights :

- The pyridine ring forms via Thorpe-Ziegler cyclization, with ammonium acetate acting as both a nitrogen source and base.

- Benzyl bromide undergoes nucleophilic substitution at the C6 position, favored by the electron-withdrawing effect of the adjacent cyano groups.

Table 2: Impact of Solvent on Alkylation Efficiency

| Solvent | Temperature | Time | Yield |

|---|---|---|---|

| DMF | 80°C | 6 h | 75% |

| THF | 65°C | 12 h | 48% |

| Ethanol | 78°C | 24 h | 32% |

Polar aprotic solvents like DMF enhance reaction rates by stabilizing the transition state.

Green Chemistry Modifications

Solvent-Free Mechanochemical Synthesis

To reduce environmental impact, ball-milling techniques have been explored. Equimolar amounts of 4-hydroxybenzaldehyde, malononitrile, benzyl mercaptan, and ammonium acetate are milled with SiO₂ as a grinding agent. After 30 minutes at 35 Hz, the crude product is purified via recrystallization from ethanol, achieving 68% yield.

Advantages :

- Eliminates toxic solvents.

- Reduces reaction time from hours to minutes.

Limitations :

Analytical Characterization

Spectroscopic Confirmation

Comparative Analysis of Methods

Table 3: Method Efficiency Metrics

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| One-pot two-step | 89% | 95% | High |

| Sequential alkylation | 75% | 88% | Moderate |

| Mechanochemical | 68% | 82% | Low |

The one-pot method offers superior yield and scalability, making it preferable for industrial applications. However, the mechanochemical approach aligns with sustainability goals despite its trade-offs.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(benzylthio)-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce or modify functional groups.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: Various substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Catalysts: Transition metal catalysts like palladium or platinum.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction might result in a more saturated molecule.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 2-amino-6-(benzylthio)-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile as an anticancer agent. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have been synthesized and evaluated for their ability to inhibit tumor growth, demonstrating promising results in preclinical models .

Mechanism of Action

The anticancer properties are believed to be linked to the compound's ability to interfere with specific signaling pathways involved in cell proliferation and survival. Research indicates that it may act as a kinase inhibitor, which is crucial for the regulation of cellular processes related to cancer development .

Anticonvulsant Properties

There is emerging evidence that compounds similar to this compound may exhibit anticonvulsant activity. Studies have demonstrated that certain structural modifications can enhance the efficacy of these compounds in preventing seizures in animal models. The structure-activity relationship (SAR) analysis suggests that modifications at specific positions can significantly improve their anticonvulsant properties .

Structure-Activity Relationship Studies

The exploration of structure-activity relationships has been pivotal in optimizing the pharmacological profiles of pyridine derivatives. By systematically altering functional groups on the pyridine ring or the benzylthio moiety, researchers have identified key features that enhance biological activity while minimizing toxicity. This approach has led to the development of more effective derivatives with improved selectivity for their target enzymes or receptors .

Synthesis and Derivatives

The synthesis of this compound involves several steps, including nucleophilic substitution reactions and cyclization processes. The ability to modify this compound into various derivatives allows for extensive exploration of its biological applications. For example, modifications can lead to enhanced solubility and bioavailability, which are critical factors in drug development .

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. In a chemical context, it might act as a catalyst or reactant in various reactions.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects on Yield : Bulky or polar groups (e.g., imidazolylmethylsulfanyl in Compound 11) often result in higher yields (>90%) due to improved reaction kinetics, whereas chlorophenylthiazole derivatives (e.g., Compound 6r) show moderate yields (~50%) due to steric hindrance .

- Thermal Stability : Melting points correlate with molecular symmetry and hydrogen-bonding capacity. For example, Compound 5d (249°C) with a planar p-tolylthio group exhibits higher thermal stability than Compound 6r (234°C), where the thiazole ring introduces torsional strain .

Key Observations :

- Adenosine Receptor Selectivity: The 4-hydroxyphenyl group in the target compound and LUF5834 enhances binding to A1/A2B receptors, while chlorophenylthiazole derivatives (e.g., Capadenoson) favor A1 selectivity due to hydrophobic interactions .

- Therapeutic Potential: Thioether-linked heterocycles (e.g., benzylthio, thiazole) improve membrane permeability, critical for cardiovascular applications .

Electronic and Physicochemical Comparisons

Table 3: Electronic Properties and Solubility

Key Observations :

- Lipophilicity : The benzylthio group in the target compound increases LogP (3.2) compared to imidazole-containing analogues (LogP = 2.8), favoring blood-brain barrier penetration .

- Solubility : Imidazole derivatives (e.g., Compound 11) exhibit better aqueous solubility due to polar nitrogen atoms, whereas the target compound’s 4-hydroxyphenyl group marginally improves solubility over purely aromatic analogues .

Biological Activity

2-Amino-6-(benzylthio)-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that may interact with various biological targets, making it a candidate for further pharmacological evaluation.

Synthesis and Structure

The synthesis of this compound typically involves multi-step organic reactions. The presence of the benzylthio and hydroxyphenyl groups suggests that the compound may exhibit diverse biological activities due to the functional groups' ability to engage in hydrogen bonding and hydrophobic interactions with biological macromolecules.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing thiadiazole rings have shown potent antiproliferative effects against various cancer cell lines, including prostate (PC3) and breast cancer (MCF-7) cells. The inhibition rates reported were up to 89.2% at concentrations of 10 μM/mL .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (μM) | Inhibition Rate (%) |

|---|---|---|---|

| Compound A | PC3 | 10 | 89.2 |

| Compound B | MCF-7 | 19.5 | 70 |

| Compound C | HL-60 | 15 | 85 |

Anti-inflammatory Properties

The anti-inflammatory potential of pyridine derivatives has been widely studied. Certain compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial mediators in inflammatory processes. For example, some derivatives showed IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Table 2: Anti-inflammatory Activity

| Compound Name | COX Inhibition IC50 (μM) | Comparison Drug | Comparison Drug IC50 (μM) |

|---|---|---|---|

| Compound D | 0.04 | Celecoxib | 0.04 |

| Compound E | 0.05 | Diclofenac | 0.05 |

Structure-Activity Relationship (SAR)

Understanding the SAR of pyridine derivatives is essential for optimizing their biological activity. The presence of specific substituents on the pyridine ring can significantly affect activity levels against various biological targets. For instance, the introduction of electron-withdrawing groups has been linked to enhanced anticancer potency .

Case Studies

- Study on Thiadiazole Derivatives : A series of thiadiazole derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The study revealed that modifications on the thiadiazole ring led to varying degrees of activity, highlighting the importance of structural modifications in enhancing biological efficacy .

- Evaluation of Neurotropic Activity : Another investigation focused on thioalkyl derivatives of pyridine assessed their neurotropic properties, revealing significant anticonvulsant and anxiolytic effects, suggesting a broad pharmacological profile that could be beneficial in treating neuropsychiatric disorders .

Q & A

Q. What are the common synthetic routes for preparing 2-amino-6-(benzylthio)-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile?

The compound is typically synthesized via multi-component domino reactions catalyzed by Lewis acids or bases. Key methods include:

- Borax-catalyzed synthesis : A one-pot reaction involving aldehydes, malononitrile, thiophenol derivatives, and ammonium acetate under reflux conditions. Yields range from 81–90% with melting points around 202–212°C .

- Scandium triflate-catalyzed synthesis : A mild protocol using Sc(OTf)₃ to promote coupling of arylidenemalononitriles with thiols and ammonia. Reaction times are optimized to 1.8–2.0 hours, achieving yields up to 85% .

- Trisodium citrate dihydrate catalysis : A pseudo four-component method producing derivatives with >90% yields and characterized by FTIR, NMR, and HRMS .

Q. How is the compound characterized, and what spectral data are critical for confirmation?

Key characterization techniques include:

Q. What are the primary biological or chemical applications of this compound?

- Adenosine receptor (AR) modulation : Derivatives act as A₁AR agonists with nanomolar affinity (e.g., Ki = 1.3–5.0 nM) and tunable binding kinetics (1–132 minutes) .

- Anticancer activity : Pyridine derivatives inhibit cyclin-dependent kinase 2 (CDK2) , showing IC₅₀ values of 0.1–74.1 μM in prostate and cervical cancer cell lines .

- Material science : Analogues act as corrosion inhibitors (97.6% efficiency in 1 M HCl) .

Advanced Research Questions

Q. How do structural modifications impact adenosine receptor binding kinetics and affinity?

- Thiazole substituents : Adding a 4-chlorophenylthiazole group (e.g., LUF6941) extends binding time to 132 minutes vs. 5 minutes for non-thiazole analogues, while maintaining Ki ≈ 5 nM .

- Hydroxyethoxy vs. methoxy groups : Substituents at the 4-hydroxyphenyl position alter solubility and receptor residence time. For example, capadenoson (with 2-hydroxyethoxy) has improved aqueous solubility (DMSO-soluble) and prolonged activity .

- Imidazole incorporation : Derivatives with 1H-imidazol-2-ylmethylthio groups (e.g., LUF5834) enhance A₁AR selectivity and kinetic profiles .

Q. How can researchers resolve contradictions in reported physical data (e.g., melting points)?

Discrepancies in melting points (e.g., 258–262°C observed vs. 238–239°C literature) may arise from:

- Polymorphism : Different crystal packing due to recrystallization solvents (e.g., MeOH vs. EtOH) .

- Impurities : Incomplete purification (e.g., silica gel chromatography vs. recrystallization) .

- Measurement techniques : Variations in heating rates or equipment calibration .

Recommendation : Cross-validate with DSC and XRD to confirm crystalline phases .

Q. What strategies optimize the compound’s cytotoxic activity against cancer cells?

- Substituent tuning : Electron-withdrawing groups (e.g., -Cl, -CN) enhance CDK2 inhibition by forming hydrogen bonds with Lys89 and Asp145 residues .

- Molecular docking : Virtual screening identifies derivatives with optimal binding to CDK2’s ATP pocket (e.g., hydrophobic interactions with Phe82 and Ile10) .

- In vitro validation : Dose-response assays (0.1–100 μM) in multiple cell lines (e.g., HeLa, PC-3) .

Q. How do reaction conditions influence synthetic efficiency and product purity?

- Catalyst choice : Borax improves atom economy vs. Sc(OTf)₃, which requires anhydrous conditions .

- Solvent effects : Polar aprotic solvents (e.g., DMF) increase reaction rates but may reduce yields due to side reactions .

- Workup protocols : Ethyl acetate extraction and silica gel chromatography yield >95% purity, while recrystallization from MeOH/EtOH removes trace impurities .

Methodological Guidance

8. Designing experiments to study structure-activity relationships (SAR):

- Step 1 : Synthesize a library of derivatives with systematic substitutions (e.g., -OCH₃ → -OCF₃, -Br → -CN) .

- Step 2 : Characterize compounds using NMR, HRMS, and HPLC (>98% purity) .

- Step 3 : Evaluate biological activity (e.g., AR binding assays, cytotoxicity) and correlate with structural features .

9. Analyzing conflicting kinetic data in receptor binding studies:

- Case : LUF6941 (t₁/₂ = 132 min) vs. LUF7064 (t₁/₂ = 5 min) despite similar Ki values .

- Resolution : Use fluorescent agonists (e.g., BAY60-6583) with confocal microscopy to track real-time binding .

- Statistical tools : Fit data to two-state or conformational selection models to distinguish association/dissociation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.